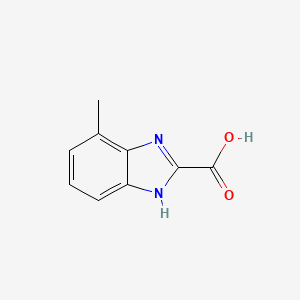

4-Methyl-1H-benzimidazole-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

Several methods exist for synthesizing benzimidazoles. One notable approach involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source. This metal-free, accelerated synthesis occurs in the ambient atmosphere and does not require additional acid, base, or catalyst. The reactions are orders of magnitude faster compared to bulk methods, and online mass spectrometry analysis confirms the formation of intermediate arylamides, which subsequently dehydrate to yield benzimidazoles .

Chemical Reactions Analysis

The synthesis of benzimidazoles from carboxylic acids involves nucleophilic addition to protonated carboxylic acids. The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile. The reactions are accelerated by limited solvation at the interface, leading to the formation of benzimidazoles. The mechanism includes three key steps: (i) formation of an unusual reagent (protonated carboxylic acid), (ii) accelerated bimolecular reaction, and (iii) thermally assisted elimination of water .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Techniques

- One-Pot Synthesis Methods: The synthesis of 2-substituted benzimidazoles using polyphosphoric acid showcases an efficient one-pot procedure, highlighting the versatility of benzimidazoles in organic synthesis. This method, adapted for various benzimidazole derivatives, emphasizes the compound's foundational role in heterocyclic chemistry (Alcalde, Dinarés, Pérez-García, & Roca, 1992).

Biological Applications

Antihypertensive Agents

Benzimidazole derivatives, specifically those designed as angiotensin II receptor antagonists, demonstrate significant potential in treating hypertension. For instance, studies involving the synthesis and biological evaluation of certain benzimidazolecarboxylic acids have shown these compounds to exhibit potent angiotensin II antagonistic activity, contributing to their consideration as therapeutic options for hypertension (Kubo et al., 1993).

Anticancer Activity

The exploration into benzimidazole derivatives for cancer treatment has identified compounds with promising antileukemic properties. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized and evaluated, showing potential as chemotherapeutic agents due to their ability to induce cell death in leukemic cells (Gowda et al., 2009).

Material Science and Corrosion Inhibition

- Corrosion Inhibition: Benzimidazole derivatives have also been studied for their effectiveness as corrosion inhibitors. Research indicates that certain benzimidazole compounds can significantly reduce corrosion in metal substrates, making them valuable in industrial applications where metal preservation is critical (Yadav, Behera, Kumar, & Sinha, 2013).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Benzimidazole compounds, in general, are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some benzimidazole derivatives have been reported to inhibit the growth of bacteria and fungi by interfering with their protein synthesis .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Benzimidazole derivatives are known to exert a wide range of biological effects, depending on their specific targets .

Action Environment

The action, efficacy, and stability of 4-Methyl-1H-benzimidazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and permeability .

Propiedades

IUPAC Name |

4-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMQANOQQJNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654916 | |

| Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

673487-32-6 | |

| Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)

![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)